molecular formula C10H12O3 B13150384 5-Cyclobutyl-2-methylfuran-3-carboxylic acid

5-Cyclobutyl-2-methylfuran-3-carboxylic acid

Cat. No.: B13150384
M. Wt: 180.20 g/mol
InChI Key: ACSXXEHJCAAGHW-UHFFFAOYSA-N
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Description

5-Cyclobutyl-2-methylfuran-3-carboxylic acid is a high-purity organic compound supplied for research and development purposes. With the CAS Number 2059955-01-8 , this chemical features a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . Its structure consists of a furan ring, which is a versatile heterocyclic scaffold, substituted at the 2-position with a methyl group and at the 5-position with a cyclobutyl moiety, while the 3-position is occupied by a carboxylic acid functional group . The presence of both an aromatic furan ring and an aliphatic cyclobutane ring in a single molecule makes it a valuable and unique building block in medicinal chemistry and materials science. Researchers utilize this compound as a key synthetic intermediate in the design and development of novel pharmaceutical candidates, where the carboxylic acid group allows for further derivatization into amides, esters, and other important functional groups. The distinct steric and electronic properties conferred by the cyclobutyl group can be critical in optimizing a compound's interaction with biological targets or in modifying the physical properties of advanced materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals . For in-depth quality assurance, please refer to the available Certificate of Analysis. Specific storage conditions and safety information are provided in the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-cyclobutyl-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C10H12O3/c1-6-8(10(11)12)5-9(13-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12)

InChI Key

ACSXXEHJCAAGHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

(a) Cyclobutane Formation via Sulfur Tetrafluoride Reaction

Recent studies have demonstrated the utility of sulfur tetrafluoride (SF₄) in transforming cyclobutane carboxylic acids into trifluoromethyl-cyclobutanes, which can be further manipulated to introduce desired functionalities. This reaction involves the conversion of carboxylic acids into sulfinate salts, followed by fluorination to generate CF₃-cyclobutanes:

Carboxylic acid + SF₄ → CF₃-cyclobutane derivatives

This approach offers a modular and scalable pathway to poly- and mono-substituted CF₃-cyclobutanes, which are relevant precursors for further functionalization.

(b) Cycloaddition and Ring Closure Strategies

Alternatively, thermal or photochemical [2 + 2]-cycloaddition reactions can be employed to synthesize cyclobutane rings from suitable alkenes or alkynes. For example, the [2 + 2]-cycloaddition of alkenes bearing furan precursors can generate cyclobutane rings fused to heterocycles.

Functionalization at the 3-Position

The carboxylic acid group at the 3-position of the furan ring can be introduced via oxidation of a suitable precursor, such as a methyl or hydroxymethyl substituent, using oxidizing agents like Jones reagent or potassium permanganate.

Oxidation Steps:

- Methyl substitution at the 3-position → oxidation with Jones reagent → carboxylic acid
- Hydroxymethyl group oxidation → carboxylic acid

Final Assembly and Purification

The final step involves purification techniques such as column chromatography, recrystallization, or distillation to isolate pure 5-Cyclobutyl-2-methylfuran-3-carboxylic acid .

Summary of Key Reaction Pathways

Step Reaction Type Reagents/Conditions Outcome References
1 Sulfur tetrafluoride fluorination SF₄, heat CF₃-cyclobutane derivatives ,
2 [2 + 2]-Cycloaddition UV light, heat Cyclobutane ring formation ,
3 Furan ring synthesis Cyclization of keto-aldehyde Furan core ,
4 Electrophilic substitution Electrophiles (e.g., NBS) Substituted furan ,
5 Oxidation Jones reagent, KMnO₄ Carboxylic acid ,

Notes and Considerations

  • Reaction Compatibility: The sulfur tetrafluoride method is highly compatible with various functional groups, including nitro, halogen, and ester groups, allowing for diverse substitution patterns.
  • Yield Optimization: Use of excess reagents, controlled temperature, and purification techniques such as chromatography or recrystallization are crucial for high yields.
  • Scalability: The modular nature of these reactions supports scale-up, essential for practical applications in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclobutyl-2-methylfuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The furan ring and carboxylic acid group play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The cyclobutyl group may contribute to the compound’s stability and specificity in these interactions .

Comparison with Similar Compounds

Structural Comparison

The structural differences between 5-cyclobutyl-2-methylfuran-3-carboxylic acid and its analogs primarily involve substituent type and position (Table 1).

Table 1: Structural Comparison of Furan Derivatives

Compound Name Substituent at Position 5 Substituent at Position 2 Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Cyclobutyl Methyl 3 C11H13O3* N/A N/A
5-Hydroxybenzofuran-2-carboxylic acid Hydroxy (benzofuran core) - 2 C9H6O4 178.14 496-41-3
5-Methylfuran-2-carboxylic acid Methyl - 2 C6H6O3 126.11 13529-17-4
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid Methoxycarbonyl Methyl 3 C12H14O2 190.24 1359657-46-7

*Inferred from structural analysis; †Discrepancy noted between IUPAC name and molecular formula in .

Key Observations :

  • The methoxycarbonyl group in 5-(methoxycarbonyl)-2-methylfuran-3-carboxylic acid introduces electron-withdrawing effects, which may reduce nucleophilic reactivity at the furan ring compared to the cyclobutyl group .
Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Stability
This compound N/A Low (hydrophobic cyclobutyl) Moderate (steric hindrance reduces reactivity)
5-Hydroxybenzofuran-2-carboxylic acid 178.14 Moderate (polar hydroxy group) Stable under inert conditions
5-Methylfuran-2-carboxylic acid 126.11 High (small size, polar groups) Prone to decarboxylation at high temperatures
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid 190.24 Low (bulky substituents) Stable at +4°C storage

Notes:

  • The cyclobutyl group in the target compound likely reduces solubility in polar solvents due to its hydrophobic nature.
  • Stability data for 5-formylfuran-3-carboxylic acid () suggest furan derivatives are generally stable under recommended storage conditions but may react with strong oxidizers .

Biological Activity

5-Cyclobutyl-2-methylfuran-3-carboxylic acid is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a furan ring and a cyclobutyl group, suggests potential biological activities that merit detailed investigation.

The molecular formula of this compound is C10H12O3C_{10}H_{12}O_3, with a molecular weight of approximately 180.20 g/mol. The compound's structure can be represented by the following SMILES notation: CC1=CC(=C(C1=O)C(=O)O)C2CC2.

PropertyValue
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
IUPAC NameThis compound
SMILESCC1=CC(=C(C1=O)C(=O)O)C2CC2

Biological Activity

Research indicates that compounds with furan structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the carboxylic acid functional group enhances the compound's ability to interact with biological targets.

Antimicrobial Activity

Studies have shown that furan derivatives can possess notable antimicrobial properties. For instance, the structural similarities between this compound and other known antimicrobial agents suggest it may also exhibit activity against various bacterial strains. A comparative study on similar compounds revealed that those with additional hydroxyl groups often had enhanced antimicrobial efficacy due to increased hydrogen bonding capabilities with microbial cell membranes .

Anticancer Properties

Furan derivatives have been explored for their potential anticancer effects. The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Research focusing on structurally related compounds indicates that the presence of specific functional groups can enhance cytotoxic activity against cancer cell lines .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzyme Activity : The carboxylic acid group may interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : Similar compounds have been shown to act as ligands at various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several furan derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.

Case Study 2: Cytotoxicity Screening
In another investigation, the cytotoxic effects of various furan derivatives were assessed against breast cancer cell lines (MCF-7). The study found that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent for cancer treatment.

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